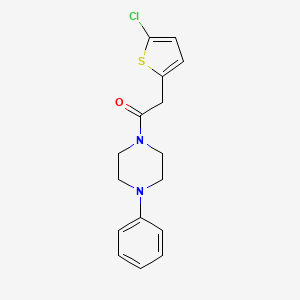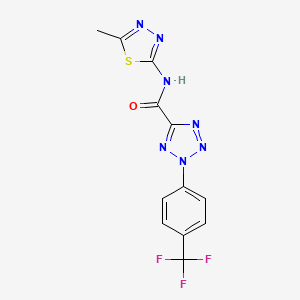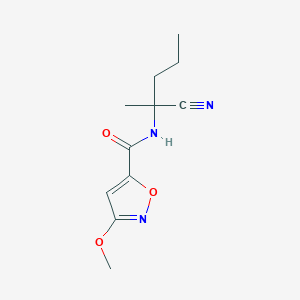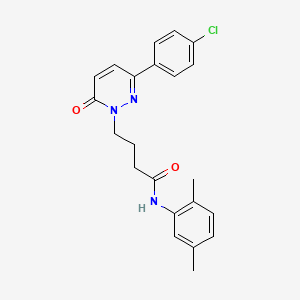![molecular formula C23H24N4O3 B2824543 2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1251687-51-0](/img/structure/B2824543.png)
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule . It is used in the preparation of a compound that acts as a PARP inhibitor .
Synthesis Analysis
The synthesis of related compounds involves base catalytic reactions of nucleophilic reagents (aliphatic amines, alcohols or phenols) with carbodiimides . These carbodiimides are obtained from the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a pyrido[4,3-d]pyrimidin ring system, which is a common feature in many bioactive molecules .科学的研究の応用
Synthesis and Biological Activities
Pyrimidine derivatives have been synthesized for various biological activities, indicating the versatility of pyrimidine-based compounds in drug discovery. For example, novel heterocyclic compounds derived from visnaginone and khellinone exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated antimicrobial properties (Hossan et al., 2012).
Anticancer Potential
The development of pyrimidine derivatives for anticancer activity is a significant area of interest. Compounds with specific structural modifications on the pyrimidine ring have been evaluated for their cytotoxicity against cancer cell lines. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives were synthesized and showed appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal efficacy of pyrimidine derivatives has also been documented. For example, a series of pyrimidines were synthesized and displayed good antibacterial and antifungal activities, comparable to standard drugs (Kerru et al., 2019).
Structural Analyses
The crystal structures of certain pyrimidine derivatives have been elucidated to understand the conformational preferences and potential interaction sites for binding to biological targets. These structural insights are crucial for rational drug design and optimization (Subasri et al., 2017).
作用機序
Target of Action
Similar compounds have been reported to targetPoly (ADP-ribose) polymerase (PARP) , a key protein involved in DNA repair and programmed cell death.
Result of Action
The inhibition of PARP leads to an accumulation of DNA damage in cells, particularly in cancer cells that are rapidly dividing. This accumulation of DNA damage triggers programmed cell death or apoptosis, thereby reducing the proliferation of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions Its efficacy could be influenced by the presence of other drugs (drug-drug interactions)
特性
IUPAC Name |
2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-19-9-5-8-18(12-19)25-22(28)15-27-16-24-21-10-11-26(14-20(21)23(27)29)13-17-6-3-2-4-7-17/h2-9,12,16H,10-11,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAGORCDLLXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2824466.png)
![(5aR,10bS)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2824468.png)


![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2824472.png)

![3-(2-thienyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2824475.png)
![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethoxy)anilino]-5-pyrimidinecarboxylate](/img/structure/B2824477.png)


![(4-Chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2824483.png)